molecular formula C12H14Cl2N4O2 B8040261 2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione

2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione

Cat. No.: B8040261
M. Wt: 317.17 g/mol
InChI Key: HLEHQRJDMFOHEY-UHFFFAOYSA-N
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Description

2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione is a synthetic organic compound characterized by its unique imidazolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dichloroimidazole with isopropylamine under controlled conditions to form the intermediate imidazolidine. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Scientific Research Applications

2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-2,4-dione
  • 2-(4,5-Dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-2-ylidene)-1,3-di(propan-2-yl)imidazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O2/c1-5(2)17-10(9-15-7(13)8(14)16-9)18(6(3)4)12(20)11(17)19/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEHQRJDMFOHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2N=C(C(=N2)Cl)Cl)N(C(=O)C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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